1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
CP-690,550 works by inhibiting the activity of JAK3, which is a key enzyme in the signaling pathway of several cytokines. By blocking JAK3, CP-690,550 prevents the activation of T cells and B cells, which play a crucial role in the immune response. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. It also decreases the number of T cells and B cells in the blood, which are responsible for the immune response. CP-690,550 has been shown to be effective in reducing the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-690,550 is its potency and selectivity for JAK3. It has a high affinity for JAK3 and does not inhibit other kinases in the JAK family, which reduces the risk of off-target effects. CP-690,550 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can increase the risk of infections. It is also important to note that CP-690,550 has not been approved for clinical use in humans.
Future Directions
There are several future directions for the study of CP-690,550. One potential area of research is the development of more selective JAK3 inhibitors that have reduced immunosuppressive effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other diseases such as multiple sclerosis and systemic lupus erythematosus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of CP-690,550 in humans.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of JAK3, a kinase that plays a crucial role in the immune system. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S2/c14-11-3-4-12(21-11)22(18,19)16-7-5-15(6-8-16)13(17)10-2-1-9-20-10/h3-4,10H,1-2,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKROEMLHKXFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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